N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide
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Description
N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a drug. This compound is commonly referred to as 'compound X' in scientific literature. Researchers have been investigating the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Scientific Research Applications
Crystal Structure and Properties
The crystal structure of EN300-1268423 reveals its molecular arrangement and provides insights into its physical properties. In a monoclinic crystal system with space group P2₁/c, the compound crystallizes with the following parameters:
The crystal structure, as determined by X-ray single-crystal analysis, sheds light on its molecular geometry, bond lengths, and intermolecular interactions .
Schiff Base Formation
EN300-1268423 is synthesized through the reaction of diethylcarbamoyl chloride and ammonium thiocyanate in acetone. A solution of 4-phenyl-3-thiosemicarbazide is then added to the filtrate, resulting in the formation of the title compound. The primary amine group of thiosemicarbazide reacts with the carbonyl group of acetone, leading to the Schiff base .
Terpyridine Derivatives
Terpyridine ligands (terpy) and their complexes have been extensively studied. EN300-1268423 can be considered a terpyridine derivative due to its structural features. The substitution pattern of the ligand and the nature of the complexed metal significantly influence its properties .
Carbamate Functionality
EN300-1268423 contains a phenyl N-(propan-2-yl)carbamate group. Carbamates are versatile functional groups with applications in medicinal chemistry, agrochemicals, and materials science. Their reactivity and stability make them valuable building blocks for drug design and synthesis .
properties
IUPAC Name |
N-propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-13(2)21-19(25)15-9-5-7-11-17(15)23-29(27,28)24-18-12-8-6-10-16(18)20(26)22-14(3)4/h5-14,23-24H,1-4H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFHAYFVCLCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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